molecular formula C11H17N B13413171 N,N-Dimethylamphetamine-d6

N,N-Dimethylamphetamine-d6

Cat. No.: B13413171
M. Wt: 169.30 g/mol
InChI Key: OBDSVYOSYSKVMX-LJTFXESQSA-N
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Description

N,N-Dimethylamphetamine-d6: is a deuterated analog of N,N-dimethylamphetamine, a stimulant drug belonging to the phenethylamine and amphetamine chemical classes. This compound is often used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylamphetamine-d6 can be synthesized through several methods, including reductive amination, Leuckart method, Nagai method, Emde method, Birch reduction, “Moscow” method, Wacker process, “Nitrostyrene” method, and the Peracid oxidation method . These methods involve the use of specific reagents and conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylamphetamine-d6 undergoes various chemical reactions, including:

    Oxidation: Conversion to N,N-dimethylamphetamine N-oxide.

    Reduction: Reduction of the amine group.

    Substitution: Replacement of functional groups on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reagents like bromine or chlorine can be employed.

Major Products Formed:

Scientific Research Applications

N,N-Dimethylamphetamine-d6 is widely used in scientific research for various purposes:

    Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

    Biology: Studied for its metabolic pathways and interactions with enzymes such as cytochrome P450.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new synthetic methods and drug formulations .

Mechanism of Action

The mechanism of action of N,N-Dimethylamphetamine-d6 involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The compound targets molecular pathways involving monoamine transporters and receptors, leading to enhanced synaptic transmission and stimulation of the nervous system .

Comparison with Similar Compounds

    N,N-Dimethylamphetamine: The non-deuterated analog with similar stimulant effects.

    Methamphetamine: A more potent stimulant with higher addictive potential.

    Amphetamine: A less methylated analog with distinct pharmacological properties.

Uniqueness: N,N-Dimethylamphetamine-d6 is unique due to its deuterium labeling, which provides advantages in analytical studies by reducing background noise and improving detection sensitivity. This makes it particularly valuable in research settings where precise measurements are crucial .

Properties

Molecular Formula

C11H17N

Molecular Weight

169.30 g/mol

IUPAC Name

(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine

InChI

InChI=1S/C11H17N/c1-10(12(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/t10-/m0/s1/i2D3,3D3

InChI Key

OBDSVYOSYSKVMX-LJTFXESQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H]

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)C

Origin of Product

United States

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